

Application Notes & Protocols: DSPE-PEG-COOH MW 2000 for Nanoparticle Surface Modification

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Compound of Interest

Compound Name: DSPE-PEG-COOH, MW 2000

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG-COOH MW 2000) is an amphiphilic lipid-polymer conjugate widely utilized in the formulation of nanoparticles for therapeutic applications.^{[1][2]} Its structure comprises a hydrophobic DSPE anchor, which integrates into the lipid bilayer of nanoparticles, and a hydrophilic PEG chain of approximately 2000 Da, which extends into the aqueous environment.^{[3][4]} The terminal carboxylic acid group provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling active targeting of nanoparticles to specific cells or tissues.^{[1][5]}

The PEG component of DSPE-PEG-COOH forms a "stealth" coating on the nanoparticle surface, which helps to reduce opsonization and subsequent clearance by the reticuloendothelial system (RES).^{[2][6]} This prolonged circulation time enhances the probability of the nanoparticle reaching its target site, a phenomenon known as passive targeting, which is particularly beneficial in cancer therapy due to the enhanced permeability and retention (EPR) effect.^{[7][8]}

These application notes provide an overview of the physicochemical properties of DSPE-PEG-COOH MW 2000, its impact on nanoparticle characteristics, and detailed protocols for

nanoparticle formulation, surface functionalization, and characterization.

Physicochemical Properties and Impact on Nanoparticle Formulation

The incorporation of DSPE-PEG-COOH MW 2000 into nanoparticle formulations significantly influences their physicochemical properties, which in turn dictates their in vivo performance.

Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000

Property	Value/Description	Reference
Chemical Name	1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]	[1]
Molecular Weight	Approximately 2780.38 Da (based on PEG polydispersity)	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in hot water, chloroform, and DMF (>10 mg/mL)	[4]
Reactive Group	Carboxylic Acid (-COOH)	[4]
Function	Forms a hydrophilic stealth layer, provides a reactive site for conjugation	[4][6]

The ratio of DSPE-PEG-COOH MW 2000 to other lipid or polymer components in a nanoparticle formulation is a critical parameter that affects particle size, surface charge (zeta potential), and stability.

Table 2: Effect of DSPE-PEG2000 Concentration on Nanoparticle Properties (DSPE-PEG2000:Soluplus Formulation)

DSPE- PEG2000:Solu plus Ratio (w/w)	Average Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
10:1	36.5	-28.5	0.900	[9]
5:1	80.8	-29.2	0.644	[9]
4:1	128.1	-28.1	0.295	[9]
1:1	116.6	-13.7	0.112	[9]
1:4	72.0	-11.3	0.103	[9]
1:5	54.5	-6.0	0.057	[9]
1:10	56.1	-7.7	0.101	[9]

Note: These values are illustrative and can vary depending on the specific nanoparticle composition and formulation method.

Experimental Protocols

Nanoparticle Formulation using the Lipid Film Hydration Method

This protocol describes the formation of liposomes or lipid-based nanoparticles incorporating DSPE-PEG-COOH MW 2000.

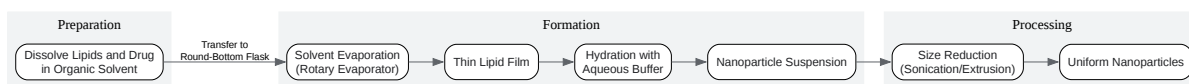
Materials:

- DSPE-PEG-COOH MW 2000
- Other lipids (e.g., DSPC, cholesterol)
- Drug to be encapsulated (optional)
- Organic solvent (e.g., chloroform, methanol)

- Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Rotary evaporator
- Water bath sonicator or extruder

Protocol:

- Lipid Film Formation:
 - Dissolve DSPE-PEG-COOH MW 2000, other lipids, and the drug (if applicable) in an organic solvent in a round-bottom flask.[\[10\]](#)
 - The molar ratio of the components should be optimized for the specific application. A common starting point for PEGylated lipids is 2-5 mol%.[\[2\]](#)
- Solvent Evaporation:
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[\[9\]](#)[\[10\]](#)
- Hydration:
 - Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating it.[\[9\]](#)[\[10\]](#) The hydration temperature should be above the phase transition temperature of the lipids.
 - This process leads to the self-assembly of the lipids into nanoparticles.[\[3\]](#)
- Size Reduction (Optional but Recommended):
 - To obtain a more uniform particle size distribution, the nanoparticle suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes with a defined pore size.



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Caption: Workflow for nanoparticle formulation via the lipid film hydration method.

Surface Functionalization via EDC/NHS Chemistry

This protocol details the covalent conjugation of an amine-containing ligand to the carboxylated surface of the nanoparticles.

Materials:

- DSPE-PEG-COOH MW 2000-containing nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing ligand (e.g., antibody, peptide)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., dialysis, size exclusion chromatography)

Protocol:

- Activation of Carboxyl Groups:
 - To the nanoparticle suspension, add EDC and NHS. A common molar excess is 5-10 fold over the amount of DSPE-PEG-COOH.

- Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.[\[11\]](#)[\[12\]](#)
- Conjugation to Ligand:
 - Add the amine-containing ligand to the activated nanoparticle suspension. The pH of the reaction buffer should be adjusted to 7.2-8.0 for efficient amine coupling.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Remove unreacted ligand and coupling reagents by dialysis against a suitable buffer or by using size exclusion chromatography.

Caption: Signaling pathway for nanoparticle surface functionalization using EDC/NHS chemistry.

Characterization of Modified Nanoparticles

Thorough characterization is essential to ensure the quality and predict the in vivo behavior of the formulated nanoparticles.[\[6\]](#)

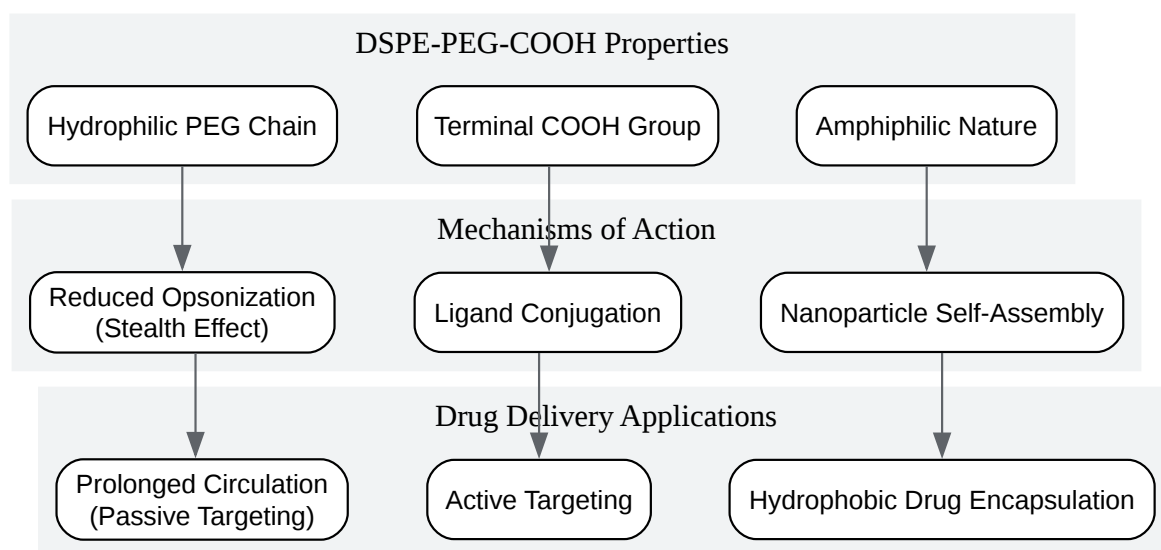
Table 3: Key Characterization Techniques and Expected Outcomes

Parameter	Technique	Expected Outcome with DSPE-PEG-COOH	Reference
Particle Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	Monodisperse population with a size range typically between 50-200 nm, depending on formulation.	[6] [9]
Zeta Potential	DLS with Electrophoretic Mobility	Negative surface charge due to the deprotonated carboxyl groups.	[6] [9]
Morphology	Transmission Electron Microscopy (TEM)	Spherical, well-dispersed nanoparticles.	[9]
Drug Encapsulation Efficiency (%)	UV-Vis Spectroscopy, HPLC	High encapsulation efficiency for hydrophobic drugs.	[6]
Drug Loading Content (%)	UV-Vis Spectroscopy, HPLC	Quantifies the amount of drug per unit weight of the nanoparticle.	[6]
In Vitro Drug Release	Dialysis Method	Sustained release profile.	[6]
Surface Ligand Density	Spectroscopic or Chromatographic quantification	Confirmation and quantification of conjugated ligand.	

Applications in Drug Delivery

DSPE-PEG-COOH MW 2000-modified nanoparticles are a versatile platform for various drug delivery applications, particularly in oncology.

- **Passive Targeting:** The "stealth" properties conferred by the PEG chains lead to prolonged circulation, allowing nanoparticles to accumulate in tumor tissues via the EPR effect.[2][7]
- **Active Targeting:** The terminal carboxyl group allows for the conjugation of targeting moieties that can bind to receptors overexpressed on cancer cells, enhancing cellular uptake and therapeutic efficacy.[13]
- **Delivery of Hydrophobic Drugs:** The lipid core of the nanoparticles can effectively encapsulate poorly water-soluble drugs, improving their bioavailability.[2][8]
- **Gene Delivery:** These nanoparticles can be adapted to deliver nucleic acids, such as mRNA or siRNA, for gene therapy applications.[3][14]



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Caption: Logical relationships from DSPE-PEG-COOH properties to drug delivery applications.

Conclusion

DSPE-PEG-COOH MW 2000 is a critical component in the design and development of advanced nanoparticle-based drug delivery systems. Its unique properties enable the formulation of "stealth" nanoparticles with prolonged circulation times and provide a versatile

platform for surface functionalization with targeting ligands. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working to develop next-generation nanomedicines. Careful optimization of formulation parameters and thorough characterization are paramount to achieving the desired therapeutic outcomes.

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